BenchChemオンラインストアへようこそ!

Intedanib-d8

Isotopic purity LLOQ Bioanalysis

Procure Intedanib-d8, the definitive octa-deuterated (+8 Da) internal standard for Nintedanib bioanalysis. Unlike lower-deuterated or 13C analogs, its specific labeling on the methylpiperazinyl moiety ensures a consistent mass shift, baseline chromatographic resolution, and identical physicochemical behavior to the analyte. This corrects for matrix effects and ion suppression, delivering the precision required for pharmacokinetic studies and ANDA filings. Supported by detailed characterization data for immediate method transfer and regulatory submission.

Molecular Formula C₃₁H₂₅D₈N₅O₄
Molecular Weight 547.67
CAS No. 1624587-87-6
Cat. No. B1144863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntedanib-d8
CAS1624587-87-6
Synonyms(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8
Molecular FormulaC₃₁H₂₅D₈N₅O₄
Molecular Weight547.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Intedanib-d8 (CAS 1624587-87-6): Stable Isotope-Labeled Analytical Standard for Nintedanib Quantification


Intedanib-d8 (also referred to as Nintedanib-d8 or BIBF 1120-d8) is a deuterium-labeled analog of the triple angiokinase inhibitor nintedanib. It is an octa-deuterated stable isotope-labeled compound with the molecular formula C31H25D8N5O4 and a molecular weight of 547.67 g/mol . The compound maintains the core structural framework of nintedanib while incorporating eight deuterium atoms specifically in the methylpiperazinyl moiety (positions 2,2,3,3,5,5,6,6) [1]. As an isotopically labeled internal standard, Intedanib-d8 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of nintedanib and its metabolites in biological matrices, including plasma, serum, and tissue samples . Its synthesis and characterization comply with regulatory guidelines, enabling applications in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2].

Why Intedanib-d8 (CAS 1624587-87-6) Cannot Be Replaced by Unlabeled Nintedanib or Other Analogs in Analytical Workflows


Stable isotope-labeled internal standards like Intedanib-d8 are chemically and physically nearly identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their distinct mass-to-charge ratio (m/z) . In LC-MS/MS quantification, the internal standard co-elutes with the analyte of interest and corrects for matrix effects, ion suppression, and variations in sample preparation and instrument response. The use of an unlabeled analog or a structurally dissimilar compound as an internal standard introduces significant quantification bias, particularly in complex biological matrices such as plasma or tissue homogenates. Furthermore, the specific deuteration pattern of Intedanib-d8 (eight deuterium atoms on the methylpiperazinyl moiety) provides an optimal mass shift of approximately +8 Da relative to nintedanib, ensuring baseline chromatographic resolution while maintaining identical physicochemical behavior [1]. Substitution with a lower-deuterated analog (e.g., d3) or a carbon-13 labeled version would alter the mass difference and potentially compromise method sensitivity or regulatory acceptance. Therefore, Intedanib-d8 is not interchangeable with unlabeled nintedanib, other deuterated nintedanib variants, or alternative internal standards in validated bioanalytical methods [2].

Quantitative Differentiation of Intedanib-d8 (CAS 1624587-87-6) for Scientific Procurement


Isotopic Purity and d0 Impurity Control for Accurate LLOQ Quantification

Commercial preparations of Intedanib-d8 (nintedanib-d8) should exhibit isotopic purity >99% to minimize d0 (unlabeled) impurity. If the internal standard contains significant d0 impurity, it will contribute to the analyte signal, leading to overestimation of nintedanib concentrations, particularly at the Lower Limit of Quantification (LLOQ) . Reputable vendors supply Intedanib-d8 with a Certificate of Analysis (COA) confirming isotopic purity specifications and detailed characterization data compliant with regulatory guidelines [1].

Isotopic purity LLOQ Bioanalysis LC-MS/MS Internal standard

Mass Shift Optimization for LC-MS/MS Quantification: Intedanib-d8 vs. Nintedanib-d3

Intedanib-d8 incorporates eight deuterium atoms (octa-deuterated), resulting in a mass shift of approximately +8 Da relative to unlabeled nintedanib (molecular weight 539.6 Da) . In contrast, nintedanib-d3 (trideuterated) provides a mass shift of only +3 Da. The larger mass shift of Intedanib-d8 minimizes isotopic overlap between the analyte and internal standard, reducing the risk of cross-talk in MS/MS detection and enabling more robust quantification, especially when analyzing nintedanib metabolites that may have overlapping mass transitions . While no direct head-to-head LC-MS/MS performance comparison between d8 and d3 analogs was identified, class-level inference indicates that a larger mass difference generally improves assay specificity and lowers background noise .

Mass shift LC-MS/MS Deuteration Internal standard Quantification

Regulatory Compliance and Suitability for ANDA/Method Validation

Intedanib-d8 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production of nintedanib [1]. The product can be used as a reference standard, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, generic unlabeled nintedanib is not suitable as an internal standard in validated bioanalytical methods due to the lack of mass differentiation. Other deuterated analogs (e.g., nintedanib-d3) may have varying levels of regulatory acceptance depending on the vendor's documentation and characterization data .

Regulatory compliance ANDA Method validation Quality control Reference standard

Optimal Use Cases for Intedanib-d8 (CAS 1624587-87-6) in Pharmaceutical and Bioanalytical Research


LC-MS/MS Quantification of Nintedanib in Pharmacokinetic Studies

Intedanib-d8 serves as the ideal internal standard for the precise quantification of nintedanib in plasma, serum, and tissue samples during preclinical and clinical pharmacokinetic (PK) studies. Its co-elution with nintedanib and distinct mass shift of +8 Da corrects for matrix effects and ion suppression, enabling accurate determination of PK parameters such as Cmax, AUC, and half-life [1].

Method Development and Validation for ANDA Submissions

For generic pharmaceutical companies developing nintedanib formulations, Intedanib-d8 is a critical component in analytical method validation (AMV) and quality control (QC) applications. Its detailed characterization and regulatory-compliant documentation support Abbreviated New Drug Application (ANDA) filings and ensure method robustness during commercial production [2].

Metabolite Identification and Quantification Studies

In studies aimed at identifying and quantifying nintedanib metabolites, Intedanib-d8 provides a stable isotope-labeled reference that minimizes interference from endogenous compounds. The +8 Da mass shift allows for clear differentiation between parent drug and deuterated internal standard, facilitating accurate quantification of both nintedanib and its metabolites in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intedanib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.